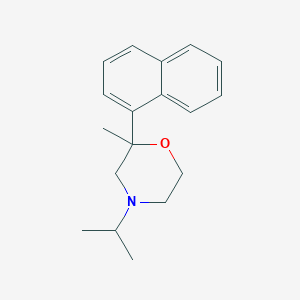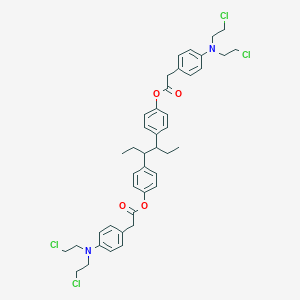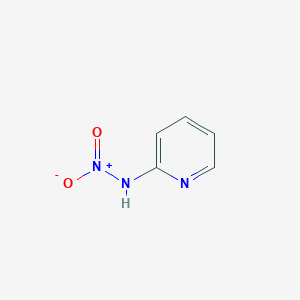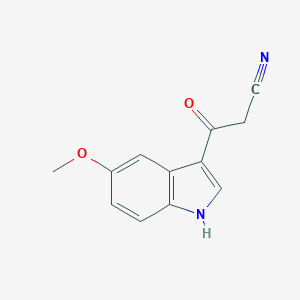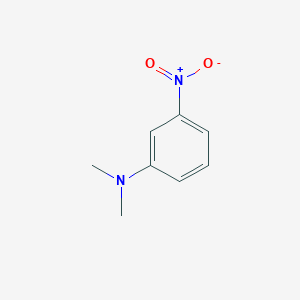
N,N-Dimethyl-3-nitroaniline
Descripción general
Descripción
N,N-Dimethyl-3-nitroaniline: is an organic compound with the chemical formula C8H10N2O2. It appears as a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water . This compound has significant applications in organic synthesis, including its use as a dye intermediate and in the preparation of pesticides, medicines, and photosensitive materials .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of various organic compounds.
Biology and Medicine:
Industry:
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Aniline and Nitrous Acid: Aniline is first reacted with nitrous acid to produce nitrosoaniline.
Reaction with Methanol: Nitrosoaniline is then reacted with methanol to produce N-methyl-3-nitroaniline.
Methylation: Finally, N-methyl-3-nitroaniline is reacted with a methylating agent to give N,N-Dimethyl-3-nitroaniline.
Industrial Production Methods: A one-pot synthesis method involves the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol. This process includes the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dimethyl-3-nitroaniline can undergo oxidation reactions.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-nitroaniline involves its interaction with molecular targets through various pathways. For instance, in the context of nitrification inhibitors, it acts by inhibiting the growth of ammonia-oxidizing bacteria, thereby reducing nitrogen losses in agriculture.
Comparación Con Compuestos Similares
- N,N-Dimethyl-p-phenylenediamine
- N,N-Dimethyl-1,3-phenylenediamine dihydrochloride
- 4-(Dimethylamino)benzylamine dihydrochloride
- N-Methyl-1,2-phenylenediamine
- 3-Dimethylaminopropionic acid
- N,N′-Dimethyl-1,2-phenylenediamine
Uniqueness: N,N-Dimethyl-3-nitroaniline is unique due to its specific nitro group positioning on the benzene ring, which influences its reactivity and applications in organic synthesis .
Propiedades
IUPAC Name |
N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDICMLSLYHRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060699 | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-31-8 | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QFQ32CUQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N-Dimethyl-3-nitroaniline (DMNA) useful for studying crystal growth?
A1: DMNA's value lies in its ability to form inclusion compounds with host molecules like perhydrotriphenylene (PHTP) [, ]. These inclusion compounds, often forming channel-like structures, allow researchers to investigate the orientation of guest molecules (like DMNA) within the host crystal lattice using techniques like phase-sensitive second harmonic generation microscopy (PS-SHM) [, ].
Q2: How does phase-sensitive second harmonic generation microscopy (PS-SHM) help us understand the orientation of DMNA within a host crystal?
A2: PS-SHM is sensitive to the polar orientation of molecules within a material. In the case of DMNA included within PHTP crystals, PS-SHM reveals a "bipolar state" []. This means that the DMNA molecules align themselves with their nitro groups predominantly pointing towards one end of the growing crystal []. This information is crucial for understanding the forces governing crystal growth and molecular self-assembly.
Q3: Beyond PS-SHM, what other techniques can confirm the orientation of DMNA within a crystal lattice?
A3: Researchers have employed scanning pyroelectric microscopy to confirm the orientation of DMNA within PHTP crystals, further validating the findings from PS-SHM studies []. This technique is particularly sensitive to the polar nature of the material, providing complementary evidence for the preferred orientation of DMNA molecules within the host crystal structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)
